(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
RSGQLIOPPQBDNG-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
A widely employed method for preparing chiral amino alcohols like this compound is the reductive amination of 3,4-dichlorobenzaldehyde with a chiral amine source, followed by reduction.
- Step 1: Condensation of 3,4-dichlorobenzaldehyde with a chiral amine under mild acidic or neutral conditions to form an imine intermediate.
- Step 2: Selective reduction of the imine to the corresponding amino alcohol using a reducing agent such as sodium borohydride or catalytic hydrogenation.
- Step 3: Control of temperature and pH to favor the (1S,2S) stereoisomer, often assisted by chiral catalysts or auxiliaries.
This method allows for direct introduction of the amino and hydroxyl groups with stereochemical control.
Asymmetric Catalysis
Advanced synthetic methods employ asymmetric catalysis to enhance stereoselectivity:
- Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) to catalyze the addition of amines or hydrides to the aldehyde.
- Enantioselective reduction of prochiral intermediates using chiral ligands.
- Biocatalytic approaches using enzymes (e.g., transaminases) for stereoselective amination.
These methods improve yield and optical purity, critical for pharmaceutical-grade material.
Alternative Synthetic Approaches
- Chiral pool synthesis: Starting from naturally occurring chiral building blocks such as amino acids or sugars, followed by functional group modifications to introduce the dichlorophenyl moiety.
- Diastereoselective synthesis: Employing chiral auxiliaries attached to the aldehyde or amine to direct stereochemistry during the reaction.
Purification and Characterization
After synthesis, purification is essential to isolate the (1S,2S) stereoisomer with high enantiomeric excess.
- Recrystallization: Using solvents such as ethanol or ethyl acetate to selectively crystallize the desired isomer.
- Chromatography: Chiral high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to separate enantiomers.
- Spectroscopic methods: NMR, IR, and optical rotation measurements to confirm stereochemistry and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity Considerations |
|---|---|---|---|---|
| Reductive Amination | 3,4-dichlorobenzaldehyde, chiral amine, NaBH4 or catalytic hydrogenation | Straightforward, scalable | Requires control of stereochemistry | Moderate to high yield; purity depends on catalyst and conditions |
| Asymmetric Catalysis | Chiral metal catalysts, chiral ligands | High stereoselectivity, efficient | Catalyst cost, reaction optimization needed | High enantiomeric excess achievable |
| Biocatalytic Synthesis | Transaminases or other enzymes | Environmentally friendly, selective | Enzyme availability and stability | High optical purity, moderate yield |
| Chiral Pool Synthesis | Chiral natural precursors | Stereochemical control inherent | Multi-step, may be lengthy | High purity, yield varies |
Research Findings and Optimization
- Studies indicate that temperature control during reductive amination significantly affects stereoselectivity, with lower temperatures favoring the (1S,2S) isomer.
- Use of chiral catalysts such as BINAP-Ru complexes has improved enantiomeric excess beyond 95%.
- Biocatalytic methods have shown promise for green synthesis, though scale-up remains challenging.
- Purification using chiral HPLC is often necessary to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the dichlorophenyl group under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-(3,4-dichlorophenyl)propan-1-one.
Reduction: Formation of simpler aliphatic amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL may exhibit antidepressant properties. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
Case Study : A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors when administered chronically, suggesting its potential as a therapeutic agent for depression .
2. Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been explored in vitro. It shows promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Material Science Applications
1. Synthesis of Chiral Catalysts
Due to its chiral nature, this compound is utilized in the synthesis of chiral catalysts for asymmetric reactions. These catalysts are crucial for producing enantiomerically pure compounds in pharmaceuticals.
Case Study : In a recent synthesis project, researchers used this compound to create a novel chiral ligand that improved yields in asymmetric hydrogenation reactions by over 30% compared to traditional catalysts .
2. Development of Biodegradable Polymers
The compound has been incorporated into polymer matrices to enhance biodegradability and mechanical properties. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Biodegradability (%) |
|---|---|---|
| PLA with additive | 50 | 80 |
| PCL with additive | 45 | 90 |
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | Not provided | C₉H₁₀Cl₂NO | 3,4-dichlorophenyl | (1S,2S) | ~219.09 |
| (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol | 1269791-10-7 | C₉H₉F₃NO | 2,3,5-trifluorophenyl | (1S,2S) | 204.17 |
| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | 1019534-32-7 | C₁₃H₂₁NO | 3-(tert-butyl)phenyl | (1S,2R) | 207.31 |
| (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1212998-44-1 | C₁₀H₁₁ClF₃NO | 2-chloro-4-(trifluoromethyl)phenyl | (1S,2R) | 253.65 |
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichloro and 2,3,5-trifluoro substituents enhance lipophilicity and may improve target binding via halogen bonds. The trifluoromethyl group in CAS 1212998-44-1 adds both lipophilicity and metabolic stability .
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility: The hydroxyl and amino groups in all compounds confer moderate water solubility, though bulky substituents (e.g., tert-butyl) may counteract this via steric hindrance .
Biological Activity
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. Its structural features, including an amino group and a dichlorophenyl moiety, allow for diverse interactions with biological macromolecules. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₁Cl₂NO
- Molecular Weight : 220.09 g/mol
- Density : 1.334 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in hydrophobic interactions via the dichlorophenyl group. These interactions can modulate the activity of various enzymes and receptors, making it a valuable biochemical probe or therapeutic agent.
Biological Activity
Research has demonstrated that this compound exhibits notable effects on several biological targets:
Enzyme Modulation
Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Notably:
- Staphylococcus aureus : Demonstrated significant inhibitory effects.
- Pseudomonas aeruginosa : Showed varying degrees of effectiveness depending on the concentration .
Case Study 1: Antiparasitic Effects
In a study focusing on the inhibition of Trypanosoma cruzi CYP51 enzyme, the (S)-enantiomer of this compound exhibited superior potency compared to its (R)-counterpart. The study highlighted the importance of stereochemistry in determining biological activity and provided quantitative data on enzyme inhibition rates .
Case Study 2: Structure–Activity Relationships (SAR)
A comprehensive SAR analysis was performed using a library of oxazolidinones that included derivatives related to this compound. This study revealed insights into how modifications in molecular structure affect uptake and antibacterial activity against Gram-negative bacteria like E. coli and A. baumannii .
Comparative Analysis with Analog Compounds
The following table summarizes key differences between this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL | Different dichlorophenyl substitution | Varies |
| (1R,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | Isomer differing in stereochemistry | Moderate |
| (1S)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol | Variation in chlorine position | Low |
| (1R)-1-amino-1-(3-chlorophenyl)propan-2-ol | Lacks one chlorine atom | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
